(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
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Overview
Description
(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Attachment of the Bromophenyl Group: The bromophenyl group is typically introduced through a Suzuki coupling reaction, which involves the reaction of a bromophenylboronic acid with the thieno[2,3-b]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
(3-Amino-6-ethyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone imparts unique steric and electronic properties, which can influence its reactivity and binding affinity to molecular targets. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
IUPAC Name |
(3-amino-6-cyclopropyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS2/c22-13-7-5-12(6-8-13)19(25)20-18(23)17-14(16-2-1-9-26-16)10-15(11-3-4-11)24-21(17)27-20/h1-2,5-11H,3-4,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVABKIDVIFVIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=CS4)C(=C(S3)C(=O)C5=CC=C(C=C5)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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